molecular formula C8H7NO6 B8206582 2-(3-Hydroxy-2-nitrophenoxy)acetic acid

2-(3-Hydroxy-2-nitrophenoxy)acetic acid

Cat. No.: B8206582
M. Wt: 213.14 g/mol
InChI Key: JBBHLIICEVTBPD-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2-nitrophenoxy)acetic acid is a nitrophenoxy-substituted acetic acid derivative characterized by a hydroxy group at the 3-position and a nitro group at the 2-position of the phenoxy ring. The compound’s structure (molecular formula: C₈H₇NO₆, molecular weight: 213.14 g/mol) enables unique electronic and steric interactions, such as intramolecular hydrogen bonding between the hydroxy and nitro groups. This feature influences its acidity, solubility, and reactivity compared to analogs.

Properties

IUPAC Name

2-(3-hydroxy-2-nitrophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c10-5-2-1-3-6(8(5)9(13)14)15-4-7(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBHLIICEVTBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-nitrophenoxy)acetic acid typically involves the nitration of phenoxyacetic acid derivatives followed by hydroxylation. One common method includes the nitration of 3-hydroxyphenoxyacetic acid using nitric acid under controlled conditions to introduce the nitro group at the ortho position relative to the hydroxyl group . The reaction is usually carried out in an acidic medium to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxy-2-nitrophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents Functional Impact
2-(2-(4-Nitrophenoxy)ethoxy)acetic acid 4-nitro, ethoxy linker Increased molecular weight (241.20 g/mol) and hydrophilicity due to ethoxy group
2-(2,6-Dichloro-4-nitrophenoxy)acetic acid 2,6-dichloro, 4-nitro Enhanced acidity (electron-withdrawing Cl and NO₂) and lower solubility
2-Hydroxy-2-(3-nitrophenyl)acetic acid 3-nitro, hydroxy on acetic acid Higher acidity (pKa ~2.5–3.0) due to direct conjugation of nitro with carboxyl
2-(3-Methoxy-4-nitrophenyl)acetic acid 3-methoxy, 4-nitro Reduced acidity (methoxy is electron-donating) and increased lipophilicity

Physicochemical Properties

  • Acidity: The target compound’s intramolecular H-bonding between 3-OH and 2-NO₂ likely lowers its acidity relative to analogs like 2-(2,6-dichloro-4-nitrophenoxy)acetic acid, which lacks such stabilization .
  • Solubility : The hydroxy group enhances water solubility compared to methoxy or chloro derivatives (e.g., 2-(3-Methoxy-4-nitrophenyl)acetic acid) .
  • Thermal Stability: Nitro groups may reduce thermal stability, as seen in compounds like methyl (2-chloro-6-nitrophenoxy)acetate, which decomposes at elevated temperatures .

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